1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorophenyl group at the 3-position of the pyrazole ring and a carboxylic acid group at the 5-position makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.
Formation of Pyrazole Ring: The initial step involves the condensation of 3-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic conditions to form the pyrazole ring.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the pyrazole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the hydrolysis of an ester precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
1-Phenyl-1H-pyrazole-5-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid: The position of the fluorine atom can influence the compound’s properties.
1-(3-Chlorophenyl)-1H-pyrazole-5-carboxylic acid: Substitution with chlorine instead of fluorine can lead to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-9(10(14)15)4-5-12-13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJMSVUEYZNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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